

Understanding the composition of SHELLSOL D60 for experimental design.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHELLSOL

Cat. No.: B1174059

[Get Quote](#)

SHELLSOL D60: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **SHELLSOL** D60, a dearomatized aliphatic hydrocarbon solvent. Understanding its precise composition and physical properties is critical for its effective and safe application in experimental design, particularly in research and drug development. This document outlines the key chemical constituents of **SHELLSOL** D60, presents its physical and chemical properties in a structured format, and details a generalized experimental protocol for its use in natural product extraction, a common application in drug discovery.

Core Composition of SHELLSOL D60

SHELLSOL D60 is a complex substance primarily composed of C10-C12 paraffins (alkanes) and naphthenes (cycloalkanes).^{[1][2][3][4]} Through a process of deep hydrogenation, the aromatic content is significantly reduced, resulting in a solvent with low odor and minimal reactive impurities.^{[1][2][3][4]} This high degree of purity makes it a suitable solvent for various sensitive applications. The typical composition is an approximately equal blend of paraffins and naphthenes.^{[1][4]}

Physicochemical Properties

The detailed physicochemical properties of **SHELLSOL D60** are crucial for designing and interpreting experiments. These properties, as detailed in the technical data sheets, are summarized in the tables below.

Table 1: Chemical Composition and Impurities

Component	Typical Concentration	Test Method
Paraffins	50% m/m	GC
Naphthenes	50% m/m	GC
Aromatics	< 100 mg/kg	SMS 2728
Benzene	< 3 mg/kg	GC
Sulfur	< 0.5 mg/kg	ISO 20846
Polycyclic Aromatics	Not Detectable	-
Heavy Metals	Not Detectable	-
Chlorinated Compounds	Not Detectable	-

Source: Shell Chemicals Technical Datasheet[\[1\]](#)[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Unit	Test Method
Appearance	Colorless Liquid	-	-
Odor	Low, Sweet	-	-
Boiling Range	185 - 215	°C	ASTM D86
Flash Point	67	°C	ASTM D93
Density @ 15°C	0.786	kg/L	ASTM D4052
Viscosity @ 25°C	1.6	mm ² /s	ASTM D445
Aniline Point	71	°C	ASTM D611
Kauri-Butanol Value	31	-	ASTM D1133
Water Content	< 0.005	% m/m	ASTM D1364
Non Volatile Matter	< 1	mg/100ml	ASTM D1353

Source: Shell Chemicals Technical Datasheet[\[1\]](#)[\[4\]](#)

Experimental Protocol: Natural Product Extraction

Aliphatic hydrocarbon solvents like **SHELLSOL** D60 are frequently employed in the extraction of bioactive compounds from natural sources, a foundational step in drug discovery.[\[3\]](#) The low polarity of **SHELLSOL** D60 makes it particularly effective for extracting non-polar compounds such as lipids, waxes, and certain secondary metabolites from plant and microbial biomass.

Methodology: Solid-Liquid Extraction of a Hypothetical Plant Material

This protocol outlines a generalized procedure for the extraction of non-polar constituents from a dried, powdered plant material using **SHELLSOL** D60.

1. Preparation of Plant Material:

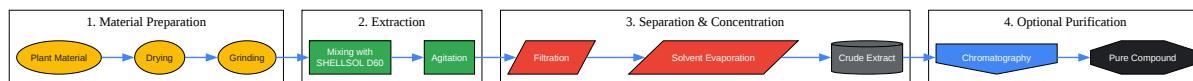
- The plant material is first dried to a constant weight at a controlled temperature (e.g., 40-50°C) to minimize thermal degradation of target compounds.

- The dried material is then ground into a fine powder to increase the surface area for efficient solvent penetration.

2. Extraction Process:

- A known quantity of the powdered plant material is placed in a flask.
- SHELLSOL** D60 is added to the flask in a specific solid-to-solvent ratio (e.g., 1:10 w/v).
- The mixture is agitated at a constant speed and temperature for a defined period (e.g., 24 hours at room temperature) to allow for the dissolution of the target compounds into the solvent.

3. Filtration and Concentration:

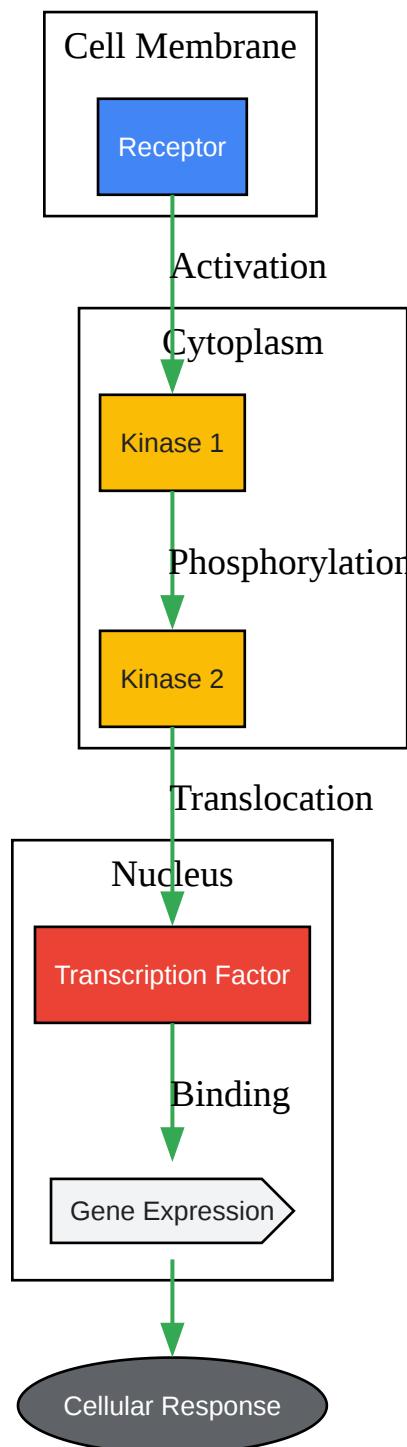

- The mixture is filtered to separate the solid plant residue from the solvent extract.
- The solvent is then removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract.

4. Further Purification (Optional):

- The crude extract can be further purified using chromatographic techniques, such as column chromatography, with a non-polar stationary phase and a solvent system that may include **SHELLSOL** D60 or other hydrocarbon solvents.

Visualizing Experimental Workflow

The following diagrams illustrate the key stages of the experimental workflow described above.



[Click to download full resolution via product page](#)

Caption: Workflow for Natural Product Extraction.

Signaling Pathway Placeholder

While **SHELLSOL** D60 itself is not directly involved in biological signaling pathways, it is used to extract compounds that may modulate these pathways. The diagram below serves as a placeholder to illustrate how a hypothetical compound, once isolated, might be studied for its effects on a generic signaling cascade.

[Click to download full resolution via product page](#)

Caption: Generic Cellular Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. dl.astm.org [dl.astm.org]
- 2. rootsciences.com [rootsciences.com]
- 3. Hydrocarbon Solvents - Aliphatic Hydrocarbons | SIA [solvents.org.uk]
- 4. rroij.com [rroij.com]
- To cite this document: BenchChem. [Understanding the composition of SHELLSOL D60 for experimental design.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174059#understanding-the-composition-of-shellsol-d60-for-experimental-design\]](https://www.benchchem.com/product/b1174059#understanding-the-composition-of-shellsol-d60-for-experimental-design)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com